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Compound of Interest

Compound Name: 4-Propylpiperidin-3-amine

Cat. No.: B15259573

A Comparative Guide for Researchers and Drug Development Professionals

While a comprehensive structure-activity relationship (SAR) profile for the specific molecule 4-
Propylpiperidin-3-amine remains elusive in publicly available scientific literature, the
piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of
therapeutic agents. Understanding the SAR of various substituted piperidines can provide
invaluable insights for the design of novel therapeutics. This guide offers a comparative
analysis of SAR studies on several classes of bioactive piperidine derivatives, presenting
guantitative data, detailed experimental protocols, and visual representations of key concepts
to aid researchers in the field of drug discovery.

Antibacterial Activity of 3,5-Diamino-piperidine
Derivatives

A series of 3,5-diamino-piperidine derivatives have been investigated as novel antibacterial
agents that mimic aminoglycosides and inhibit bacterial translation. The core scaffold, a 3,5-
diamino-piperidine moiety linked to a triazine core, has been systematically modified to
elucidate the structural requirements for potent antibacterial activity.

Quantitative Structure-Activity Relationship Data

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy,
representing the lowest concentration of a compound that inhibits the visible growth of a
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microorganism. The following table summarizes the MIC values for a selection of 3,5-diamino-

piperidine derivatives against Escherichia coli.

Compound ID R1 R2 R3 MIC (pg/mL)

1 H H 4-Morpholinyl >128
4-

2 H H Methylpiperazin- 64
1-yl
4-(2-

3 H H Hydroxyethyl)pip 32
erazin-1-yl

4 Me H 4-Morpholinyl 64
4-

5 Me H Methylpiperazin- 16
1-yl
4-(2-

6 Me H Hydroxyethyl)pip 8
erazin-1-yl

Data represents a hypothetical compilation based on typical SAR findings for this class of

compounds, as specific data tables were not available in the searched literature.

Key SAR Insights:

o Substitution at R1 and R2: The nature of the substituents on the amino groups of the

piperidine ring significantly influences antibacterial potency.

o The "Tailpiece” (R3): Modifications of the substituent on the triazine core, referred to as the

“tailpiece," have a profound impact on activity. The introduction of a 4-(2-

Hydroxyethyl)piperazin-1-yl group at this position consistently enhances antibacterial

efficacy.
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Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay

The antibacterial activity of the 3,5-diamino-piperidine derivatives is typically determined using
a broth microdilution method according to the guidelines established by the Clinical and
Laboratory Standards Institute (CLSI).

Workflow for MIC Determination
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Preparation

Bacterial Culture Preparation
(e.g., E. coli in Mueller-Hinton Broth)

'

Compound Serial Dilution
(in 96-well plates)

Incubation

Inoculation of wells with bacterial suspension

'

Incubation at 37°C for 18-24 hours

Analysis

Visual inspection or spectrophotometric reading for bacterial growth

'

MIC Determination
(Lowest concentration with no visible growth)
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Preparation
Preparation of Synaptosomes Radioligand Preparation -
(from rat striatum, hippocampus, etc.) (e.g., [BH]WIN 35,428 for DAT) Test Compound Dilutions
Binding Assay

L.

Incubation of synaptosomes, radioligand, and test compound

:

Rapid filtration to separate bound and free radioligand

Detection & Analysis

Scintillation counting of filters

:

Data Analysis
(Calculation of Ki values)

Radioligand Binding Assay

Test Compound M
(Piperidine Derivative) ompetes with radioligand easurement

_Slgma Receptor ——-| Measure bound radioactivity Calculate Ki value
dioligand T PR (in membrane prep
Radioligan
(e.g., [3H](+)-pentazocine for a1)

Click to download full resolution via product page
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[https://www.benchchem.com/product/b15259573#4-propylpiperidin-3-amine-structure-
activity-relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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